molecular formula C14H13N3O2S B5765136 3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide

3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide

Cat. No. B5765136
M. Wt: 287.34 g/mol
InChI Key: WZXQVRHEKYFHOG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. It has also been suggested that the compound may act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle. In addition, it has been found to have anti-inflammatory properties by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide. One area of research is the development of new anticancer agents based on this compound. Another area of research is the development of new antimicrobial agents based on this compound. In addition, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new methods for the synthesis of this compound, which may improve its efficiency and reduce its cost.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide involves the reaction between 3-methyl-2-pyridinamine and 2-furanthiocarboxylic acid chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of an intermediate compound, which is then reacted with acryloyl chloride to obtain the final product.

Scientific Research Applications

3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide has been extensively studied for its potential applications in various fields. In medicine, it has been found to possess anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains. In agriculture, it has been found to have herbicidal and insecticidal properties. In material science, it has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-4-2-8-15-13(10)17-14(20)16-12(18)7-6-11-5-3-9-19-11/h2-9H,1H3,(H2,15,16,17,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXQVRHEKYFHOG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide

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